methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multifaceted steps leading to the formation of polyfunctional heterocyclic systems. For example, derivatives have been prepared from corresponding precursors through reactions that allow for the generation of various heterocyclic systems, such as pyrroles, pyrimidines, and isoxazoles, demonstrating the versatility of these compounds in synthesizing complex structures (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives showcases significant diversity, with structural elucidation achieved through techniques like X-ray diffraction. This has enabled the detailed understanding of their three-dimensional configurations and the interactions within their crystal structures, facilitating further insights into their chemical behavior and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Benzothiazine compounds undergo various chemical reactions, highlighting their reactivity and potential for creating a wide range of derivatives. Such reactions include transformations leading to the formation of N-acyl derivatives, demonstrating the compounds' capacity for functional modification and the synthesis of novel heterocyclic systems (Zinnes et al., 1977).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structures, have been a subject of study to understand their stability, conformation, and intermolecular interactions. This analysis is crucial for predicting their behavior in various conditions and potential applications (Metz et al., 2010).
Chemical Properties Analysis
The chemical properties of benzothiazine derivatives are characterized by their reactivity towards various agents and conditions. These properties are essential for their use in synthesizing novel compounds with desired functionalities. Studies have demonstrated their potential in generating a broad spectrum of heterocyclic compounds, underlining their utility in organic synthesis and chemical research (Wen et al., 2017).
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate and related compounds have been used in the synthesis of various heterocyclic systems. These include the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-ones, and 2H-1-benzopyran-2-ones, among others, which are important in the field of organic and medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis of Antimicrobial Agents
Research has explored the synthesis of novel 1,4-benzothiazine derivatives using compounds like this compound. These derivatives have shown potential as antimicrobial agents, particularly against Gram-positive bacteria, thereby contributing to the development of new antibacterial drugs (Dabholkar & Gavande, 2016).
Antitumor Properties
The compound and its derivatives have been studied for their antitumor properties. For instance, certain benzothiazoles derived from similar compounds display potent and selective antitumor activity against various cancer cell lines. The research into these compounds focuses on understanding their mechanism of action, which is suspected to involve metabolism playing a central role (Chua et al., 1999).
Preparation of Anti-Inflammatory Compounds
Research has also been conducted on the preparation of compounds with anti-inflammatory properties using similar chemical structures. These studies are crucial in the development of new drugs for treating inflammation (Matson, 1990).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate” are currently unknown. This compound is part of a unique chemical collection provided to early discovery researchers
Mode of Action
It’s known that the compound contains a benzothiazine ring, which is a common structural motif in many biologically active compounds . This suggests that it may interact with its targets through this structural feature.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a benzothiazine ring have been found to inhibit aldose reductase , an enzyme involved in the polyol pathway. This pathway plays a role in several physiological processes, including glucose metabolism and osmoregulation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As the compound is part of a unique chemical collection provided to early discovery researchers , its effects are likely under investigation.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is believed that this compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEELVVNQPFROIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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